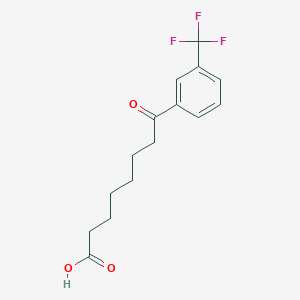

8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid is a fluorinated carboxylic acid with the molecular formula C15H17F3O3. This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring, making it a valuable compound in various scientific research fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid typically involves the reaction of 3-trifluoromethylbenzaldehyde with octanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and a solvent like toluene. The mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, alkanes, and substituted derivatives of the original compound .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid has shown promise as a pharmaceutical intermediate due to its ability to act as a bioactive compound. Research indicates that derivatives of this compound may exhibit:

- Anti-inflammatory Properties : Compounds similar to this compound have been studied for their ability to inhibit inflammatory pathways, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases.

- Anticancer Activity : Some studies have suggested that the structural modifications involving trifluoromethyl groups can enhance the cytotoxicity of compounds against various cancer cell lines, indicating potential use in cancer therapy.

Biochemical Research

The compound's unique structure allows it to interact with various biological molecules, making it valuable in biochemical research:

- Enzyme Inhibition Studies : The compound can be utilized to study enzyme kinetics and inhibition mechanisms, particularly in metabolic pathways where octanoic acid derivatives are involved.

- Drug Design and Development : Its properties can be leveraged in the design of new drugs targeting specific biological pathways, especially those related to lipid metabolism.

Agricultural Chemistry

Research into the agricultural applications of this compound has revealed potential uses as a pesticide or herbicide:

- Pesticidal Activity : The compound's ability to disrupt biological processes in pests makes it a candidate for developing new agrochemicals.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects | Demonstrated significant inhibition of pro-inflammatory cytokines in vitro. |

| Study B | Anticancer properties | Showed enhanced cytotoxicity against breast cancer cell lines compared to standard treatments. |

| Study C | Enzyme inhibition | Identified as a potent inhibitor of fatty acid synthase, leading to decreased lipid synthesis in cancer cells. |

Mecanismo De Acción

The mechanism of action of 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid

- 8-Oxo-8-(2-trifluoromethylphenyl)octanoic acid

- 8-Oxo-8-(3-difluoromethylphenyl)octanoic acid

Uniqueness

8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid is unique due to the position of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets, making it a valuable compound for specific applications .

Actividad Biológica

8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid is a compound of increasing interest in pharmacology due to its diverse biological activities. This article explores its mechanisms, efficacy, and potential applications based on a review of current literature.

- Chemical Formula : C₁₅H₁₇F₃O₃

- CAS Number : 898791-07-6

- Molecular Weight : 320.29 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents.

- Mechanism of Action : The compound appears to disrupt bacterial cell membranes and inhibit key metabolic pathways, leading to cell death.

- Efficacy : In vitro tests have demonstrated that it exhibits lower minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Candida albicans.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2.5 |

| Candida albicans | 1.95 |

| Escherichia coli | 4.0 |

Cytotoxicity

The cytotoxic effects of the compound have been evaluated in various cancer cell lines, including MCF7 (breast cancer), Hep G2 (liver cancer), A549 (lung cancer), and Caco2 (colon cancer).

- Findings : The compound demonstrated a concentration-dependent reduction in cell viability across all tested lines, with notable IC50 values indicating its potential as an anticancer agent.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF7 | 10.5 |

| Hep G2 | 7.1 |

| A549 | 2.87 |

| Caco2 | 15.0 |

Study on Antimicrobial Efficacy

A study published in PMC7024208 examined the compound's activity against a panel of bacterial and fungal strains. The results indicated that it effectively inhibited biofilm formation, which is crucial for treating chronic infections.

Study on Anticancer Properties

Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines, revealing that it induces apoptosis through mitochondrial pathways, which is essential for developing novel cancer therapies.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics, with predictions indicating good membrane permeability and bioavailability based on Lipinski's Rule of Five.

Propiedades

IUPAC Name |

8-oxo-8-[3-(trifluoromethyl)phenyl]octanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3O3/c16-15(17,18)12-7-5-6-11(10-12)13(19)8-3-1-2-4-9-14(20)21/h5-7,10H,1-4,8-9H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDLBAJVLJGXFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645407 |

Source

|

| Record name | 8-Oxo-8-[3-(trifluoromethyl)phenyl]octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-07-6 |

Source

|

| Record name | 8-Oxo-8-[3-(trifluoromethyl)phenyl]octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.